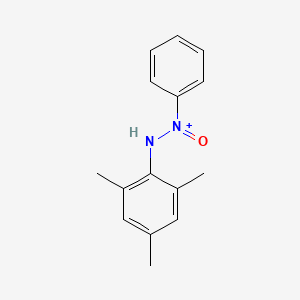
Oxo-phenyl-(2,4,6-trimethylanilino)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo-phenyl-(2,4,6-trimethylanilino)azanium is an organic compound characterized by the presence of three methyl groups attached to a benzene ring, along with an azoxy functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-phenyl-(2,4,6-trimethylanilino)azanium typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction and subsequent oxidation. The nitration step introduces a nitro group to the benzene ring, which is then reduced to an amino group. The final step involves the oxidation of the amino group to form the azoxy compound.
Nitration: Mesitylene is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents like iron filings and hydrochloric acid.
Oxidation: The amino group is oxidized to an azoxy group using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo-phenyl-(2,4,6-trimethylanilino)azanium undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitroso or nitro compounds.
Reduction: The azoxy group can be reduced back to an amino group.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Iron filings, hydrochloric acid, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
Oxo-phenyl-(2,4,6-trimethylanilino)azanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Oxo-phenyl-(2,4,6-trimethylanilino)azanium involves its interaction with various molecular targets and pathways. The azoxy group can participate in redox reactions, influencing the redox state of cells and affecting cellular processes. The compound’s ability to undergo electrophilic substitution also allows it to interact with nucleophilic sites in biomolecules, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylaniline: Similar structure but with an amino group instead of an azoxy group.
2,4,6-Trimethylphenol: Similar structure but with a hydroxyl group instead of an azoxy group.
2,4,6-Trimethylbenzoic acid: Similar structure but with a carboxyl group instead of an azoxy group.
Uniqueness
Oxo-phenyl-(2,4,6-trimethylanilino)azanium is unique due to the presence of the azoxy group, which imparts distinct chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
16914-58-2 |
|---|---|
Formule moléculaire |
C15H17N2O+ |
Poids moléculaire |
241.314 |
Nom IUPAC |
oxo-phenyl-(2,4,6-trimethylanilino)azanium |
InChI |
InChI=1S/C15H17N2O/c1-11-9-12(2)15(13(3)10-11)16-17(18)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,16,18)/q+1 |
Clé InChI |
JPAQLNAQJLAXQS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N[N+](=O)C2=CC=CC=C2)C |
Synonymes |
2,4,6-Trimethylazoxybenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















